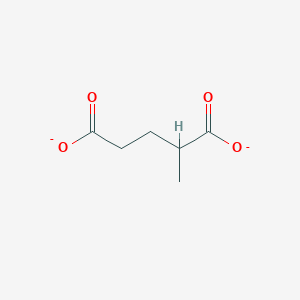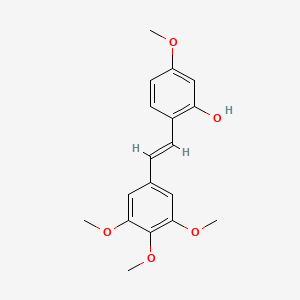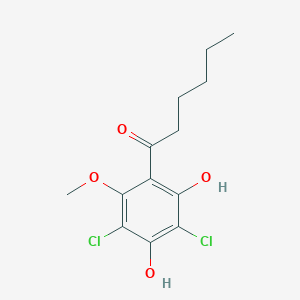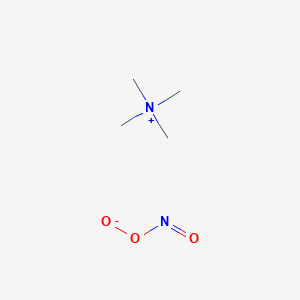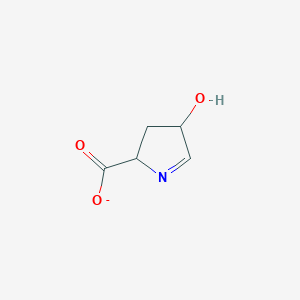
1-Pyrroline-3-hydroxy-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pyrroline-3-hydroxy-5-carboxylate is conjugate base of 1-pyrroline-3-hydroxy-5-carboxylic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1-pyrroline-3-hydroxy-5-carboxylic acid.
Applications De Recherche Scientifique
Chromatographic Analysis
1-Pyrroline-3-hydroxy-5-carboxylate has been analyzed using amino acid chromatography, demonstrating its stability and measurability in complex biological mixtures (Heacock et al., 1975).
Enzyme Inhibition Studies
This compound acts as a strong reversible inhibitor of glucosamine-6-phosphate synthase, illustrating its biochemical significance and potential for therapeutic applications (Bearne & Wolfenden, 1995).
Role in Human Physiology
1-Pyrroline-5-carboxylate, a related compound, plays a regulatory role in various tissues. Its levels in human plasma, urine, and saliva have been quantified, highlighting its importance as a biomarker (Fleming et al., 1984).
Structural Biology
The crystal structure of human pyrroline-5-carboxylate reductase, which catalyzes the conversion of 1-pyrroline-5-carboxylate, has been elucidated, providing insights into enzyme mechanisms and drug development (Meng et al., 2006).
Metabolic Pathways
1-Pyrroline-5-carboxylate is an intermediate in the metabolism of proline, ornithine, and glutamic acid, playing a pivotal role in amino acid metabolism (Smith et al., 1977).
Biochemical Assays
Pyrroline-5-carboxylate reductase, an enzyme involved in its metabolism, has been extensively studied for its distribution in various organisms and its potential as a target for biochemical assays (Greenberg, 1962).
Propriétés
Formule moléculaire |
C5H6NO3- |
|---|---|
Poids moléculaire |
128.11 g/mol |
Nom IUPAC |
4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9)/p-1 |
Clé InChI |
WFOFKRKDDKGRIK-UHFFFAOYSA-M |
SMILES canonique |
C1C(C=NC1C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



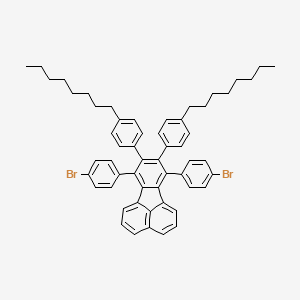
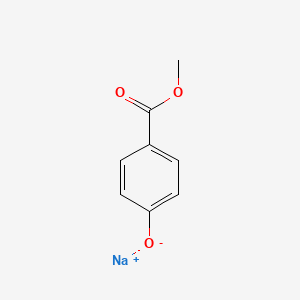
![sodium;2-[22-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-22-oxodocosan-6-yl]oxy-2-oxoacetate](/img/structure/B1260454.png)
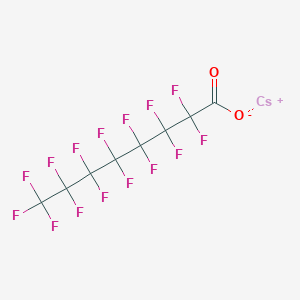
![Sodium;7-(8-hexyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)heptanoate](/img/structure/B1260456.png)
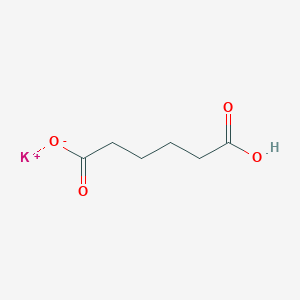
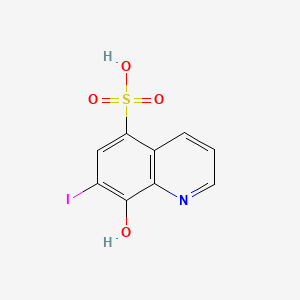
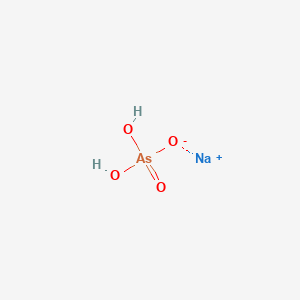
![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)
![5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B1260466.png)
